(S)-2-Amino-N-(1-benzyl-piperidin-3-ylmethyl)-3,N-dimethyl-butyramide
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Overview
Description
(S)-2-Amino-N-(1-benzyl-piperidin-3-ylmethyl)-3,N-dimethyl-butyramide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and industrial chemistry. This compound is characterized by its unique structure, which includes a piperidine ring, a benzyl group, and a butyramide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-N-(1-benzyl-piperidin-3-ylmethyl)-3,N-dimethyl-butyramide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction using benzyl halides.
Attachment of the Butyramide Moiety: The butyramide moiety is attached through an amidation reaction, where an amine reacts with a carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-N-(1-benzyl-piperidin-3-ylmethyl)-3,N-dimethyl-butyramide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the benzyl and piperidine moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzyl halides in the presence of a base for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
(S)-2-Amino-N-(1-benzyl-piperidin-3-ylmethyl)-3,N-dimethyl-butyramide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate in the synthesis of drugs targeting neurological disorders.
Pharmacology: The compound is investigated for its binding affinity to various receptors in the brain, which could lead to the development of new therapeutic agents.
Industrial Chemistry: It is used as a building block in the synthesis of complex organic molecules for industrial applications.
Mechanism of Action
The mechanism of action of (S)-2-Amino-N-(1-benzyl-piperidin-3-ylmethyl)-3,N-dimethyl-butyramide involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. The compound may modulate the activity of these receptors, leading to changes in neurotransmission and potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- (S)-1-Benzyl-piperidin-3-yl-methyl-amine
- (S)-N1-(1-Benzylpiperidin-3-yl)-N1-methylethane-1,2-diamine
- 2-[(1-Benzyl-piperidin-3-ylmethyl)-methyl-amino]-ethanol
Uniqueness
(S)-2-Amino-N-(1-benzyl-piperidin-3-ylmethyl)-3,N-dimethyl-butyramide is unique due to its specific structural features, such as the combination of a piperidine ring with a benzyl group and a butyramide moiety. This unique structure may confer distinct pharmacological properties compared to similar compounds.
Properties
IUPAC Name |
(2S)-2-amino-N-[(1-benzylpiperidin-3-yl)methyl]-N,3-dimethylbutanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H31N3O/c1-15(2)18(20)19(23)21(3)12-17-10-7-11-22(14-17)13-16-8-5-4-6-9-16/h4-6,8-9,15,17-18H,7,10-14,20H2,1-3H3/t17?,18-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZTXXBHXYHGLPN-ZVAWYAOSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)N(C)CC1CCCN(C1)CC2=CC=CC=C2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N(C)CC1CCCN(C1)CC2=CC=CC=C2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H31N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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